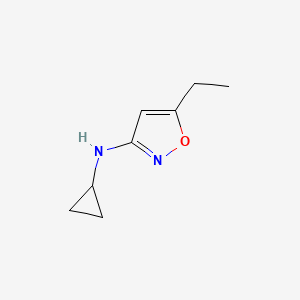
N-cyclopropyl-5-ethylisoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-ethylisoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
The synthesis of N-cyclopropyl-5-ethylisoxazol-3-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-cyclopropyl-5-ethylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents used in these reactions include bases like sodium bicarbonate or triethylamine, and solvents such as ethyl acetate . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-cyclopropyl-5-ethylisoxazol-3-amine has a wide range of applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biological processes and pathways.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-5-ethylisoxazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-5-ethylisoxazol-3-amine can be compared with other isoxazole derivatives, such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds share the isoxazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Similar compounds include:
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxic compound used in neuroscience research.
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
N-cyclopropyl-5-ethyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H12N2O/c1-2-7-5-8(10-11-7)9-6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10) |
Clé InChI |
KWNWTAABTJZSDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NO1)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















